molecular formula C18H15N3O3S2 B2848493 N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-phenoxybenzenesulfonamide CAS No. 852453-47-5

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-phenoxybenzenesulfonamide

Cat. No. B2848493
CAS RN: 852453-47-5
M. Wt: 385.46
InChI Key: PDNBKVMLPWLTIW-UHFFFAOYSA-N
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Description

“N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-phenoxybenzenesulfonamide” is a complex organic compound. It belongs to the class of imidazothiazoles, which are known for their wide range of biological properties .


Synthesis Analysis

The synthesis of imidazothiazoles has been a subject of interest in many research studies. The most studied type is imidazo[2,1-b]thiazoles . The synthesis often involves the use of specific reagents and conditions, and the process can be quite complex .


Molecular Structure Analysis

The molecular formula of “N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-phenoxybenzenesulfonamide” is C7H9N3O2S2 . Its average mass is 231.295 Da and its monoisotopic mass is 231.013611 Da .


Chemical Reactions Analysis

The chemical reactions involving imidazothiazoles can be quite diverse, depending on the specific compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-phenoxybenzenesulfonamide” can be inferred from its molecular structure. For instance, it is a solid compound .

Scientific Research Applications

Anticancer Activity

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-phenoxybenzenesulfonamide has been investigated for its cytotoxic effects against human cancer cell lines. Notably, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (referred to as 5l) demonstrated promising inhibition against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM) compared to sorafenib (IC50 = 5.2 μM). Additionally, it exhibited selectivity against MDA-MB-231 over HepG2 cells .

Antifungal Properties

Imidazo[2,1-b][1,3]thiazoles, including MLS000094195, have shown antifungal activity. Researchers have explored their potential as agents against fungal infections .

Antibacterial Applications

Similar to antifungal properties, imidazo[2,1-b][1,3]thiazoles have demonstrated antibacterial effects. These compounds could contribute to combating bacterial infections .

Anti-Inflammatory Potential

The broad pharmacological spectrum of imidazo[2,1-b][1,3]thiazoles extends to anti-inflammatory activity. While specific studies on MLS000094195 are limited, this scaffold holds promise in modulating inflammatory responses .

Antihypertensive Effects

Imidazo[2,1-b][1,3]thiazoles have been investigated as potential antihypertensive agents. Although more research is needed, this class of compounds may impact blood pressure regulation .

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation

Interestingly, imidazo[2,1-b][1,3]thiazoles have been explored as CFTR-selective potentiators. These compounds could play a role in cystic fibrosis therapy by enhancing chloride channel function .

Mechanism of Action

The mechanism of action of imidazothiazoles can vary greatly depending on the specific compound and its biological target. Some imidazothiazole derivatives have shown promising inhibitory activity against various cancer cell lines .

Future Directions

The future directions in the research of imidazothiazoles could involve the development of new synthetic methods, the exploration of their biological properties, and their potential applications in various fields .

properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c22-26(23,19-12-14-13-21-10-11-25-18(21)20-14)17-8-6-16(7-9-17)24-15-4-2-1-3-5-15/h1-11,13,19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNBKVMLPWLTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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